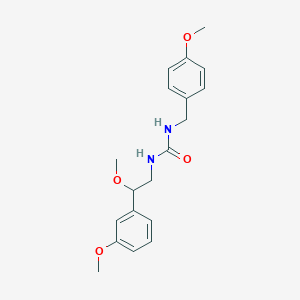

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-23-16-9-7-14(8-10-16)12-20-19(22)21-13-18(25-3)15-5-4-6-17(11-15)24-2/h4-11,18H,12-13H2,1-3H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPFERYMARVYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea typically involves the reaction of appropriate amines with isocyanates under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts to enhance the reaction rate. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups under suitable conditions.

Scientific Research Applications

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research may focus on its potential as a drug candidate for various therapeutic applications.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues with Antiangiogenic Properties

Compound T.2 : 1-(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea

- Key Differences : Replaces the 3-methoxyphenyl-ethyl group with a 3-chlorophenyl-triazol-ethyl moiety.

- Activity : Demonstrates antiangiogenic effects comparable to sorafenib, a clinical kinase inhibitor, via VEGFR-2 downregulation and kinase inhibition. The triazole group may enhance binding to kinase active sites through hydrogen bonding .

- Immunomodulation: Inhibits PD-L1 and c-Myc proteins, critical in immune evasion pathways .

Compound T.14 : (E)-1-(4-Chlorophenyl)-3-(3-(4-methoxystyryl)phenyl)urea

- Key Differences : Features a styryl linker and a 4-chlorophenyl group instead of the methoxy-substituted ethyl chain.

- Activity : Enhances T.2’s inhibition of VEGFR-2 tyrosine kinase activity and endothelial tube formation. The styryl group likely improves hydrophobic interactions with the receptor .

- Synergy: Boosts PD-L1 and c-Myc inhibition when combined with BMS-8, a preclinical immunomodulator .

Comparison with Target Compound :

The target compound lacks the triazole (T.2) or styryl (T.14) functionalities but retains dual methoxy groups.

Urea Derivatives with Varied Aromatic Substituents

1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l)

- Key Differences: Substitutes the 4-methoxybenzyl group with a 4-cyanophenyl moiety.

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

- Key Differences : Incorporates a pyrrole-carbonyl group, which may engage in π-π stacking or hydrogen bonding with target proteins.

Comparison with Target Compound :

The target compound’s methoxybenzyl group provides electron-donating effects, contrasting with the cyano group’s electron-withdrawing nature. This difference could modulate solubility and target selectivity.

Urea-Based Kinase Inhibitors with Pyridinyl Moieties

1-(4-Methoxybenzyl)-3-(4-(3-methoxyphenyl)pyridin-2-yl)urea (59)

- Key Differences : Includes a pyridinyl ring instead of the ethyl chain.

- Activity: Pyridinyl groups are common in kinase inhibitors (e.g., imatinib) due to their ability to coordinate with catalytic lysine residues.

1-(4-Methoxybenzyl)-3-(5-cyanopyridin-2-yl)urea (12)

Comparison with Target Compound :

Immunomodulatory and Multitarget Urea Derivatives

Compound BMS-8 (Referenced in T.14 Synergy)

- Role: A preclinical immunomodulator that inhibits PD-L1 and c-Myc. T.14 enhances its efficacy, suggesting urea derivatives can act as adjuvants .

- Comparison: The target compound’s methoxy groups may similarly support immunomodulation, though direct evidence is lacking.

Biological Activity

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C18H22N2O4

- Molecular Weight : 342.38 g/mol

The presence of multiple methoxy groups suggests potential interactions with biological systems, particularly in modulating enzyme activity and receptor binding.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The methoxy groups may enhance lipophilicity, allowing better penetration into cell membranes and interaction with intracellular enzymes.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing signaling pathways that regulate cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays:

- Anticancer Activity : Preliminary studies suggest that the compound has cytotoxic effects on several cancer cell lines, including breast and leukemia cells. It induces apoptosis through the activation of caspases and modulation of p53 pathways.

- Antimicrobial Properties : The compound has shown antibacterial and antifungal activities against a range of pathogens, indicating its potential as a therapeutic agent in infectious diseases.

Table 1: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction via caspase activation |

| U-937 (Leukemia) | 8.3 | p53 pathway modulation |

| HCT-116 (Colon) | 12.0 | Cell cycle arrest at G1 phase |

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Bactericidal |

| Candida albicans | 20 µg/mL | Fungicidal |

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with flow cytometry analyses revealing increased apoptosis rates compared to untreated controls.

- Antimicrobial Efficacy Study : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.